molecular formula C11H10O4 B8740578 Methyl 6-methoxy-1-benzofuran-3-carboxylate

Methyl 6-methoxy-1-benzofuran-3-carboxylate

Cat. No.: B8740578
M. Wt: 206.19 g/mol
InChI Key: IPTPNSIINBKTKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methoxybenzofuran-3-carboxylate typically involves the reaction of 3-hydroxy-3H-benzofuran-2-one with methanol in the presence of an acid catalyst. This reaction proceeds through a Friedel-Crafts alkylation followed by intramolecular lactonization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxy-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-methoxy-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methoxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 6-hydroxybenzofuran-3-carboxylate
  • Methyl 6-methylbenzofuran-3-carboxylate
  • Methyl 6-ethoxybenzofuran-3-carboxylate

Comparison: Methyl 6-methoxy-1-benzofuran-3-carboxylate is unique due to its methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 6-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10O4/c1-13-7-3-4-8-9(11(12)14-2)6-15-10(8)5-7/h3-6H,1-2H3

InChI Key

IPTPNSIINBKTKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methoxybenzofuran-3-yl trifluoromethane sulfonate (500 mg, 1.69 mmol) was added to a stainless steel high-pressure reaction vessel then dissolved in N,N-dimethylformamide (6.5 mL). Carbon monoxide gas was bubbled through the solution for 10 minutes. 1,3-Bis(diphenylphosphino)propane (21 mg, 0.051 mmol), methanol (1.8 mL), triethylamine (342 mg, 3.38 mmol) and palladium acetate (11 mg, 0.051 mmol) were added to the reaction mixture, while continuing to bubble carbon monoxide gas through the mixture. The reaction vessel was sealed and charged with carbon monoxide (30 psi). The reaction mixture was heated at 80 C for 4.5 hours. The mixture was concentrated in vacuo. The remaining orange mixture was purified by silica gel chromatography (5% ethyl acetate/hexane) to afford methyl 6-methoxybenzofuran-3-carboxylate as a light yellow solid. MS (ESI, pos. ion) m/z: 207.1 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mg
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
342 mg
Type
reactant
Reaction Step Two
Quantity
11 mg
Type
catalyst
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three

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